molecular formula C10H17NO3 B572604 Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1263285-88-6

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B572604
CAS No.: 1263285-88-6
M. Wt: 199.25
InChI Key: VBQAPPFRTPAGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2-oxo-2-azaspiro[3.3]heptane-6-carboxylate with an appropriate reagent to introduce the oxirane ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Mechanism of Action

Biological Activity

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS No. 1263285-88-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol
  • Purity : Typically >98% .

The biological activity of this compound is primarily attributed to its structural similarity to other azaspiro compounds that exhibit pharmacological properties. The presence of the azaspiro framework allows for potential interactions with biological targets, such as enzymes and receptors.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of azaspiro compounds, including tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivatives. In a study evaluating various azaspiro analogs, it was found that modifications in the structure significantly influenced their antibacterial efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics .

Antitubercular Activity

Further research has indicated that certain derivatives of the azaspiro framework, including those similar to tert-butyl 2-oxa-6-azaspiro[3.3]heptane, may possess antitubercular properties. These compounds were designed as analogs of linezolid, a known antibiotic, and exhibited promising activity against Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study focused on synthesizing tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivatives demonstrated their potential as scaffolds for drug development. The synthesized compounds were subjected to various biological assays to evaluate their efficacy against bacterial strains .
  • Structure-Activity Relationship (SAR) :
    The SAR analysis revealed that modifications in the functional groups attached to the azaspiro core could enhance biological activity. For instance, introducing electron-withdrawing groups improved the antibacterial potency of certain derivatives .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismReference
This compoundAntibacterialGram-positive bacteria
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivativesAntitubercularMycobacterium tuberculosis

Properties

IUPAC Name

tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-4-10(5-11)6-13-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQAPPFRTPAGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677290
Record name tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263285-88-6
Record name tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.